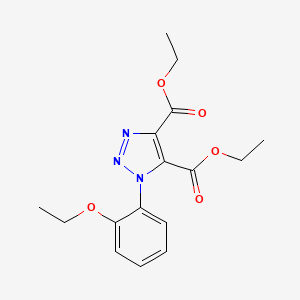

4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 1-(2-ethoxyphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-4-22-12-10-8-7-9-11(12)19-14(16(21)24-6-3)13(17-18-19)15(20)23-5-2/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOIMLUIZPMJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often involve the use of copper(I) catalysts to facilitate the formation of the triazole ring. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for drug development and biochemical studies.

Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl and diethyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-bromophenyl) enhance electrophilicity, while electron-donating groups (e.g., 2-ethoxyphenyl) may improve solubility and bioavailability.

Physicochemical Properties

Spectral Characterization

- 1H-NMR : Ethyl esters in the target compound show characteristic multiplets (δH 1.24–1.33 and 4.29–4.39 ppm), whereas methyl esters (e.g., compound 6a) appear as singlets (δH 3.97–4.00 ppm) .

- 13C-NMR : Ethoxy carbons resonate at δC 62.8 ppm, distinct from methoxy (δC 52.7 ppm) or halogenated aryl carbons (e.g., 4-bromophenyl at δC 120–135 ppm) .

Stability and Reactivity

- Ethyl esters in the target compound are less prone to regioselective reduction compared to methyl esters. For example, NaBH₄ reduction of dimethyl esters proceeds faster than diethyl analogs .

- Photostability: Ethoxyphenyl derivatives may exhibit slower photodegradation compared to naphthyl-substituted triazoles ().

Anticancer Potential

- The ethoxyphenyl group in the target compound may modulate activity through hydrophobic interactions.

Antibacterial Activity

- Diethyl 1-(oxazolinylmethyl)-... (compound 2) showed antibacterial efficacy against Staphylococcus aureus and Escherichia coli, suggesting that ethyl esters and heterocyclic substituents enhance membrane permeability .

Corrosion Inhibition

- Ethyl ester triazoles (e.g., 4,5-diethyl-1-[(4-ethyl-2-phenyl-oxazol-4-yl)methyl]-...) demonstrated 53.8–92.5% corrosion inhibition on steel, linked to the electron-rich triazole core adsorbing onto metal surfaces .

Biological Activity

4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, making them significant in pharmaceutical research. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : diethyl 1-(2-ethoxyphenyl)triazole-4,5-dicarboxylate

- Molecular Formula : C16H19N3O5

- CAS Number : 895644-91-4

The presence of the triazole ring and the ethoxyphenyl substituent is crucial for its biological activity.

The biological activity of 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes by mimicking the structure of natural substrates or cofactors. For instance, it may interact with cytochrome P450 enzymes involved in drug metabolism.

- Receptor Modulation : The compound may bind to specific receptors in the body, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate showed promising results against various bacterial strains. The compound's effectiveness was assessed through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal potential of triazoles is well-documented. Studies have shown that derivatives similar to 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate exhibit strong antifungal activity against Candida species and Aspergillus species. The compound's mechanism likely involves inhibiting ergosterol synthesis in fungal cell membranes.

Cytotoxicity and Cancer Research

Triazole derivatives have been investigated for their anticancer properties. In vitro studies using cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) revealed that compounds with a similar structure to 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15 |

| MCF-7 | 20 |

These findings highlight the potential of this compound in cancer therapeutics.

Comparative Studies

When compared to other triazole derivatives such as 1-(4-methoxyphenyl)-1H-1,2,3-triazole and 4-methyltriazoles, 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate demonstrates enhanced biological activities due to its unique substituents that improve solubility and bioavailability.

Case Studies

In a recent study published in a peer-reviewed journal , researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, those structurally related to our compound exhibited significant cytotoxic effects against various cancer cell lines and displayed favorable pharmacokinetic profiles.

Q & A

Q. What synthetic strategies are optimal for preparing 4,5-diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free click chemistry. A solvent-free protocol using dimethyl acetylenedicarboxylate (DMAD) and azides (e.g., 2-ethoxyphenyl azide) at 80–90°C yields triazole derivatives in >90% efficiency . For regioselective synthesis, stoichiometric control and microwave-assisted heating reduce side-product formation . Ethyl ester groups are introduced via transesterification of methyl esters (e.g., using ethanol and acid catalysts) .

Q. How can the structure and purity of this triazole derivative be confirmed?

- Spectroscopy :

- ¹H/¹³C NMR : Distinct singlets for ethyl ester protons (δ 1.24–1.33 ppm, δ 4.29–4.39 ppm) and downfield carbonyl carbons (δ 168.2–168.5 ppm) confirm ester functionalities .

- IR : Peaks at 1740 cm⁻¹ (ester C=O) and 1599 cm⁻¹ (C=N) validate the triazole core .

Q. What experimental designs are recommended for evaluating biological activity?

- Antimicrobial assays : Use agar diffusion or microdilution methods with Gram-positive/negative bacterial strains. Adjust substituents (e.g., 2-ethoxyphenyl) to modulate lipophilicity and membrane penetration .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., esters) enhance cytotoxicity .

Advanced Research Questions

Q. How does regioselectivity in triazole formation impact functionalization?

Regioselectivity is influenced by steric and electronic factors. For example, bulky azides (e.g., 2-ethoxyphenyl) favor 1,4-disubstituted triazoles under CuAAC, while copper-free methods may yield mixtures. Computational DFT studies (e.g., HOMO-LUMO analysis of azide-alkyne pairs) predict regiochemical outcomes . Adjusting solvent polarity (e.g., water vs. acetone) can shift selectivity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 71% vs. 95%) arise from reaction conditions. Solvent-free protocols reduce side reactions, while prolonged reflux (>12 hours) in polar solvents (e.g., DMSO) may degrade esters . Validate purity via HPLC (C18 column, acetonitrile/water gradient) to distinguish byproducts (e.g., hydrolyzed esters) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

High-resolution X-ray data (MoKα radiation, 100 K) reveal torsional angles between the triazole and ethoxyphenyl groups. For example, O–H⋯O hydrogen bonds in the crystal lattice stabilize specific conformers, which can be compared with computational models (e.g., Gaussian 16) . Use SHELXL for refinement, ensuring R-factors <0.04 .

Q. What role does this compound play in materials science (e.g., polymers, MOFs)?

As a ligand, its dicarboxylate moiety (tda²⁻) coordinates with lanthanides or transition metals to form metal-organic frameworks (MOFs). Applications include gas storage (e.g., CO₂ adsorption) or catalysis. The ethoxyphenyl group enhances hydrophobicity, improving stability in aqueous media .

Methodological Recommendations

- Synthetic Optimization : Use TLC (silica gel, ethyl acetate/hexanes) to monitor reactions. For scale-up, replace column chromatography with recrystallization (ethanol/water) .

- Data Interpretation : Cross-validate NMR shifts with simulated spectra (e.g., ACD/Labs) to avoid misassignment of overlapping peaks .

- Advanced Characterization : Pair X-ray data with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.